3-(2-(Methylthio)phenoxy)pyrrolidine

Medicinal Chemistry Lipophilicity Hansch Analysis

3-(2-(Methylthio)phenoxy)pyrrolidine (CAS 1342790-34-4) is a synthetic small-molecule building block belonging to the 3-phenoxypyrrolidine class, with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol. It features a pyrrolidine heterocycle substituted at the 3-position with a 2-(methylthio)phenoxy group, combining a hydrogen-bond-donating secondary amine, a flexible ether linker, and a sulfur-containing ortho substituent on the aromatic ring.

Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
Cat. No. B15310977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Methylthio)phenoxy)pyrrolidine
Molecular FormulaC11H15NOS
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1OC2CCNC2
InChIInChI=1S/C11H15NOS/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
InChIKeyRXDSGOXKISNJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Methylthio)phenoxy)pyrrolidine: Structural Identity, Physicochemical Profile, and Procurement Baseline


3-(2-(Methylthio)phenoxy)pyrrolidine (CAS 1342790-34-4) is a synthetic small-molecule building block belonging to the 3-phenoxypyrrolidine class, with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . It features a pyrrolidine heterocycle substituted at the 3-position with a 2-(methylthio)phenoxy group, combining a hydrogen-bond-donating secondary amine, a flexible ether linker, and a sulfur-containing ortho substituent on the aromatic ring. The compound was previously distributed under the Fluorochem brand (Catalog Ref. 10-F714861) at a reported purity of 98%, though it is currently listed as a discontinued product in multiple vendor catalogs . Its structural features position it at the intersection of three key medicinal chemistry design elements: the privileged pyrrolidine scaffold, the modular phenoxy linkage, and the tunable methylthio substituent—a combination that cannot be replicated by any single commercially available close analog.

Why 3-(2-(Methylthio)phenoxy)pyrrolidine Cannot Be Replaced by Generic 3-Phenoxypyrrolidine Analogs


The 3-phenoxypyrrolidine scaffold appears superficially interchangeable, but the ortho-methylthio substituent on the target compound introduces a unique combination of lipophilicity, electronic character, and steric bulk that diverges sharply from methyl, methoxy, or unsubstituted analogs. The –SCH3 group contributes an aromatic Hansch hydrophobic substituent constant (π) of approximately +0.61, compared to +0.52 for –CH3 and approximately –0.02 for –OCH3, while also acting as a weak electron-donating group via resonance (σp ≈ 0.00) distinct from the stronger electron-donating methoxy group (σp ≈ –0.27) [1]. Furthermore, the phenoxy ether linker (–O–) provides a different conformational profile and hydrogen-bond acceptor capacity compared to the direct C–C linked analog 2-(2-(methylthio)phenyl)pyrrolidine, altering both the spatial presentation of the methylthio-phenyl moiety and the overall polar surface area . These cumulative differences mean that substitution with any single commercially available analog (e.g., 3-(2-methylphenoxy)pyrrolidine, CAS 46196-54-7; 3-(2-methoxyphenoxy)pyrrolidine, CAS 21767-12-4; or 2-(2-(methylthio)phenyl)pyrrolidine, CAS 383127-60-4) would alter at least two key physicochemical parameters simultaneously, confounding SAR interpretation and procurement rationale.

Quantitative Differentiation Evidence for 3-(2-(Methylthio)phenoxy)pyrrolidine Relative to Closest Analogs


Lipophilicity Differentiation: –SCH3 vs. –CH3 and –OCH3 Ortho Substituents

The ortho-methylthio (–SCH3) substituent on 3-(2-(methylthio)phenoxy)pyrrolidine confers a higher Hansch hydrophobic constant (π ≈ +0.61) compared to the ortho-methyl analog 3-(2-methylphenoxy)pyrrolidine (π ≈ +0.52 for –CH3) and a dramatically higher value compared to the ortho-methoxy analog 3-(2-methoxyphenoxy)pyrrolidine (π ≈ –0.02 for –OCH3) [1]. This translates to a predicted cLogP difference of approximately +0.7 to +0.9 log units relative to the methoxy analog and approximately +0.1 to +0.2 log units relative to the methyl analog, assuming additive fragment contributions [2]. This lipophilicity increment is critical for modulating membrane permeability, metabolic stability, and off-target binding profiles in whole-cell or in vivo assay contexts.

Medicinal Chemistry Lipophilicity Hansch Analysis

Linker Atom Differentiation: Phenoxy (–O–) vs. Direct Phenyl (–C–) Attachment to Pyrrolidine

3-(2-(Methylthio)phenoxy)pyrrolidine employs a phenoxy ether linker connecting the aromatic ring to the pyrrolidine 3-position, whereas the direct analog 2-(2-(methylthio)phenyl)pyrrolidine (CAS 383127-60-4) uses a direct C–C bond at the pyrrolidine 2-position . This linker difference introduces an additional hydrogen-bond acceptor (the ether oxygen), increasing the topological polar surface area (TPSA) by approximately 9–12 Ų relative to the direct C-linked analog (estimated TPSA: ~21.3 Ų for target vs. ~12.0 Ų for the C-linked comparator) [1]. The ether oxygen also adds a rotational degree of freedom, altering the conformational ensemble and the distance/angle at which the aromatic ring is presented to a binding site.

Conformational Analysis Linker Chemistry Polar Surface Area

Hydroxyl Group Absence: Differentiation from 3-Pyrrolidinol, 4-[2-(methylthio)phenoxy]- (CAS 1343761-17-0)

The closest structural congener to 3-(2-(methylthio)phenoxy)pyrrolidine is 3-Pyrrolidinol, 4-[2-(methylthio)phenoxy]- (CAS 1343761-17-0), which differs solely by the addition of a hydroxyl group at the pyrrolidine 4-position (molecular formula: C11H15NO2S vs. C11H15NOS; MW: 225.31 vs. 209.31) . This single hydroxyl group introduces a second hydrogen-bond donor (HBD count: 2 vs. 1), increases TPSA by approximately 20 Ų, and substantially reduces predicted lipophilicity (cLogP decrease estimated at ~0.8–1.0 log units). The absence of this hydroxyl group in the target compound preserves a single HBD, lower molecular weight, and higher lipophilicity—properties that favor blood-brain barrier penetration, reduced Phase II glucuronidation susceptibility, and simplified synthetic derivatization at the pyrrolidine nitrogen.

Hydrogen Bonding Metabolic Stability Structural Analog

Class-Level Pharmacological Relevance: Phenoxy-Pyrrolidines as Privileged Scaffolds for P2Y1 and SCD1 Target Engagement

The phenoxy-pyrrolidine scaffold to which 3-(2-(methylthio)phenoxy)pyrrolidine belongs has been explicitly claimed in multiple patents as a core motif for P2Y1 purinergic receptor antagonists (relevant to antithrombotic therapy) and stearoyl-CoA desaturase 1 (SCD1) inhibitors (relevant to metabolic disease) [1][2]. While no direct IC50 or Ki data have been published for the specific target compound against these or any other molecular targets as of the available evidence cutoff, the patent literature establishes that modifications at the phenoxy ortho position—precisely where the methylthio group resides—directly modulate target potency. For example, reference P2Y1 antagonists within the phenoxy-pyrrolidine urea series achieve IC50 values in the low nanomolar range (e.g., 6–29 nM) in FLIPR-based calcium flux assays in washed human platelets, providing a quantitative benchmark for the class [3]. The target compound's ortho-methylthio substituent represents an unexplored variation within this established pharmacophore, offering a distinct vector for SAR exploration.

P2Y1 Antagonist SCD1 Inhibitor Platelet Aggregation

Optimal Deployment Scenarios for 3-(2-(Methylthio)phenoxy)pyrrolidine in Research and Preclinical Procurement


Structure-Activity Relationship (SAR) Expansion of Phenoxy-Pyrrolidine P2Y1 Antagonist Series

Research groups investigating platelet P2Y1 receptor antagonism for antithrombotic drug discovery can deploy 3-(2-(methylthio)phenoxy)pyrrolidine as a structurally distinct ortho-substituted analog to probe the lipophilic and electronic requirements of the P2Y1 orthosteric or allosteric binding pocket. The compound's ortho-methylthio group offers a unique combination of moderate lipophilicity (π ≈ +0.61) and weak resonance electron donation not accessible with –CH3 or –OCH3 analogs, enabling systematic evaluation of substituent effects on IC50, selectivity, and platelet aggregation potency. This scenario is supported by the patent-established relevance of the phenoxy-pyrrolidine scaffold to P2Y1 pharmacology [1].

Linker Optimization Studies: Phenoxy Ether vs. Direct Aryl-Pyrrolidine Connectivity

Medicinal chemists comparing linker strategies within methylthio-phenyl-pyrrolidine series can use 3-(2-(methylthio)phenoxy)pyrrolidine alongside 2-(2-(methylthio)phenyl)pyrrolidine (CAS 383127-60-4) to quantify the impact of the ether oxygen on TPSA, solubility, metabolic stability, and target binding. The ~9 Ų increase in TPSA and addition of one hydrogen-bond acceptor site in the phenoxy-linked compound provide a controlled variable for assessing linker effects on permeability, CYP-mediated metabolism, and hERG liability, without confounding changes in the aromatic substituent .

Fragment-Based or Scaffold-Hopping Library Design Featuring Sulfur-Containing Ortho Substituents

Computational chemists and library designers seeking to diversify a pyrrolidine-based fragment collection with sulfur-containing aromatic substituents can procure 3-(2-(methylthio)phenoxy)pyrrolidine as a representative member of the under-explored ortho-methylthio-phenoxy-pyrrolidine chemical space. The compound's single HBD, moderate cLogP (~2.1), and molecular weight (209.31) place it within lead-like chemical space, making it suitable as a core scaffold for hit-to-lead optimization or as a reference point for virtual screening campaigns targeting enzymes or receptors where sulfur-mediated interactions (e.g., with methionine or cysteine residues) are hypothesized [2].

SCD1 Inhibitor Pharmacophore Mapping and Metabolic Disease Target Validation

Given the explicit coverage of phenoxy-pyrrolidine derivatives as stearoyl-CoA desaturase 1 (SCD1) inhibitors in the patent literature [1], 3-(2-(methylthio)phenoxy)pyrrolidine can serve as a tool compound for academic or industrial laboratories mapping the SCD1 pharmacophore. Its ortho-methylthio group provides a distinct probe for the aromatic binding sub-pocket, and its lack of a pyrrolidine 4-hydroxyl group (unlike CAS 1343761-17-0) eliminates a potential metabolic soft spot, making it a cleaner probe for assessing SCD1 inhibition in hepatocyte or adipocyte assays where metabolic stability is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-(Methylthio)phenoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.